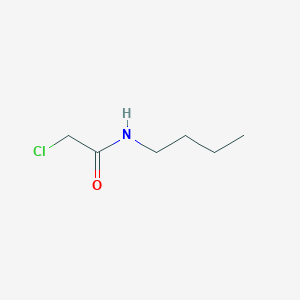

n-Butyl-2-chloroacetamide

Vue d'ensemble

Description

n-Butyl-2-chloroacetamide: is an organic compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 g/mol . It is a colorless liquid or white crystalline solid that is soluble in water and organic solvents . This compound is commonly used in organic synthesis as an acylation reagent and a catalyst for oxidation reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: n-Butyl-2-chloroacetamide can be synthesized through the reaction of n-butylamine with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. The general reaction is as follows:

n-Butylamine+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: n-Butyl-2-chloroacetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form n-butylamine and chloroacetic acid.

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

Nucleophilic substitution: Formation of substituted amides.

Hydrolysis: Formation of n-butylamine and chloroacetic acid.

Oxidation: Formation of corresponding amides or carboxylic acids.

Applications De Recherche Scientifique

Proteomics Research

n-Butyl-2-chloroacetamide is primarily utilized in the field of proteomics, particularly for the modification of cysteine residues in proteins. This process is crucial for studying protein-protein interactions and enhancing protein stability.

Case Study: Cysteine Alkylation

Research indicates that this compound significantly improves the identification of proteins in complex mixtures by stabilizing cysteine residues, thereby preventing disulfide bond formation that can complicate analysis.

Antifungal Applications

This compound exhibits notable antifungal properties, particularly through its interaction with enzymes critical to fungal cell membrane synthesis.

Key Enzyme Target

The compound inhibits Sterol 14-alpha demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungi. Inhibition of this enzyme disrupts fungal cell membranes, leading to cell death.

Pharmacokinetics

Studies suggest that this compound has high gastrointestinal absorption and permeability across biological membranes, making it a promising candidate for antifungal drug development.

Polymer Modification

The compound is also employed in modifying vinyl aromatic polymers through amidomethylation reactions. This process introduces chloroacetamidomethyl groups into polymer chains, enhancing their functional properties.

Application in Hemoperfusion

Chloroacetamidomethylated fibers have been utilized for hemoperfusion applications to treat septic shock by immobilizing antibiotics such as polymyxin B on these fibers, which possess endotoxin adsorbing capabilities .

Environmental Science

In environmental applications, this compound has been studied for its biodegradation potential concerning chloroacetamide herbicides. Specific microbial strains have shown the ability to degrade these compounds anaerobically.

Biodegradation Studies

Research has demonstrated that certain bacterial isolates can effectively degrade this compound and related herbicides under anaerobic conditions, highlighting its potential for detoxification in contaminated environments .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of n-Butyl-2-chloroacetamide involves its ability to act as an acylating agent. It can react with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of amides, thioesters, and esters, respectively. This reactivity is due to the presence of the electrophilic carbonyl carbon and the leaving group (chlorine atom) in its structure .

Comparaison Avec Des Composés Similaires

n-Butylacetamide: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

2-Chloroacetamide: Contains a chlorine atom but lacks the n-butyl group, resulting in different physical and chemical properties.

n-Butyl-2-chloro-N-phenylacetamide: Contains an additional phenyl group, which can influence its reactivity and applications.

Uniqueness: n-Butyl-2-chloroacetamide is unique due to its combination of the n-butyl group and the chloroacetamide moiety, which imparts specific reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .

Activité Biologique

n-Butyl-2-chloroacetamide (CAS Number: 219645) is a compound with notable biological activities, particularly in the context of its chemical structure and reactivity. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₆H₁₂ClNO

- Molecular Weight : 145.62 g/mol

- Structure : The compound features a chloroacetamide functional group that contributes to its reactivity and biological effects.

The biological activity of this compound can be attributed to its electrophilic nature, allowing it to interact with thiol-containing proteins. This interaction can lead to covalent modifications that alter protein function and cellular signaling pathways.

Thiol Reactivity

Chloroacetamides, including this compound, are known for their ability to react with thiol groups in proteins. This reaction can result in:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as glutaredoxin (Grx1), which plays a critical role in cellular redox balance and inflammatory responses. Research indicates that the compound can decrease Grx1 activity, leading to reduced inflammatory cytokine production in microglial cells .

Biological Activities

The biological activities of this compound encompass various effects on cellular functions:

- Anti-inflammatory Effects : Studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation .

- Nephrotoxicity : Research indicates potential nephrotoxic effects at higher concentrations. In studies involving rats, exposure to the compound resulted in nephropathy characterized by increased kidney weight and tubular degeneration .

- Immunotoxicity : While some studies have reported no significant immunotoxic effects at low doses, alterations in thymus weight were observed at much higher doses, suggesting a need for further investigation into immunological impacts .

Case Studies and Research Findings

A review of literature reveals several key studies that elucidate the biological activity of this compound:

Safety and Toxicity Data

The safety profile of this compound is critical for its application in biomedical research and industrial use. According to toxicity assessments:

Propriétés

IUPAC Name |

N-butyl-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-2-3-4-8-6(9)5-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTFKFOPYRYZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277217 | |

| Record name | n-butyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5349-24-6 | |

| Record name | 5349-24-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-butyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Butylchloroacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UR7NWC4RK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.